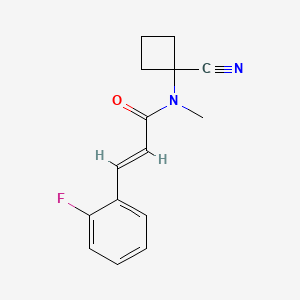
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyanocyclobutyl group, a fluorophenyl group, and a methylprop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyanocyclobutyl group: This can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation.
Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the intermediate compound.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (E)-N-(1-cyanocyclobutyl)-3-(2-chlorophenyl)-N-methylprop-2-enamide
- (E)-N-(1-cyanocyclobutyl)-3-(2-bromophenyl)-N-methylprop-2-enamide
- (E)-N-(1-cyanocyclobutyl)-3-(2-methylphenyl)-N-methylprop-2-enamide
Uniqueness
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
特性
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(15(11-17)9-4-10-15)14(19)8-7-12-5-2-3-6-13(12)16/h2-3,5-8H,4,9-10H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHBEDZBHEFHN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1F)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1F)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














